H57Reu3dhp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of H57Reu3dhp involves a series of synthetic steps that include the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions: H57Reu3dhp undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
H57Reu3dhp has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a model compound to study the mechanisms of various chemical reactions.
Biology: Investigated for its role in inhibiting the growth of cancer cells by interfering with protein synthesis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the translation of proteins essential for cancer cell proliferation.
Industry: Utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism of action of H57Reu3dhp involves the interruption of the binding of cellular initiation factor proteins involved in the translation of transcribed mRNA at the ribosome. This inhibition prevents the initiation and translation of many proteins whose functions are essential to the rapid growth and proliferation of cancer cells. This compound mimics the action of naturally occurring regulatory molecules that inhibit the binding of two initiation factors necessary for the interaction of transcribed mRNA with ribosomal subunits .
Comparison with Similar Compounds
4EGI-1: Another compound with a similar mechanism of action, used in cancer research.
Etanercept: A biologic medical product that interferes with tumor necrosis factor, used in autoimmune disease treatment.
Hydromorphone: An opioid analgesic with a different mechanism of action but used in pain management.
Uniqueness: H57Reu3dhp is unique in its specific ability to inhibit the binding of initiation factors involved in mRNA translation, making it a valuable tool in cancer research. Its specificity and effectiveness in disrupting protein synthesis pathways set it apart from other compounds with similar applications .
Properties
CAS No. |
315706-13-9 |
---|---|
Molecular Formula |
C18H12Cl2N4O4S |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14- |
InChI Key |
KFRKRECSIYXARE-HMAPJEAMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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